molecular formula C24H19FN4O7 B11548795 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11548795
M. Wt: 494.4 g/mol
InChI Key: IPNNDSXISWBMEC-UVHMKAGCSA-N
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Description

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a formamido group, and a nitrobenzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which optimize reaction times and sequences to enhance productivity and selectivity . These methods are particularly useful for scaling up the production of complex organic molecules.

Scientific Research Applications

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19FN4O7

Molecular Weight

494.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19FN4O7/c1-35-21-11-15(5-10-20(21)36-24(32)16-6-8-19(9-7-16)29(33)34)13-27-28-22(30)14-26-23(31)17-3-2-4-18(25)12-17/h2-13H,14H2,1H3,(H,26,31)(H,28,30)/b27-13+

InChI Key

IPNNDSXISWBMEC-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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